molecular formula C14H13ClN4S B12273344 4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B12273344
M. Wt: 304.8 g/mol
InChI Key: AELUVNJNGLJONT-UHFFFAOYSA-N
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Description

4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a chloro group and an azetidine ring linked to an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with chloroacetic acid. The azetidine ring can be introduced through a nucleophilic substitution reaction involving an appropriate azetidine precursor. The imidazole moiety is then attached via a condensation reaction with an imidazole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. The benzothiazole ring can interact with biological membranes or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activities. The presence of the imidazole moiety enhances its ability to interact with biological targets, while the azetidine ring can confer additional stability and specificity .

Properties

Molecular Formula

C14H13ClN4S

Molecular Weight

304.8 g/mol

IUPAC Name

4-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C14H13ClN4S/c15-11-2-1-3-12-13(11)17-14(20-12)19-7-10(8-19)6-18-5-4-16-9-18/h1-5,9-10H,6-8H2

InChI Key

AELUVNJNGLJONT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)CN4C=CN=C4

Origin of Product

United States

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